molecular formula C47H73N11O14S B15127028 Carbetocin acetate

Carbetocin acetate

Cat. No.: B15127028
M. Wt: 1048.2 g/mol
InChI Key: AWSBRHKQUFVWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbetocin acetate is a synthetic analogue of oxytocin, primarily used to control postpartum hemorrhage and bleeding after childbirth. It mimics the action of oxytocin by causing uterine contractions, which helps in reducing blood loss. This compound is known for its longer duration of action compared to oxytocin, making it a valuable drug in obstetric care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbetocin acetate involves solid-liquid phase combination synthesis of polypeptides. The process includes the following steps :

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Carbetocin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the cyclic peptide structure of this compound, which is essential for its biological activity .

Scientific Research Applications

Carbetocin acetate has a wide range of scientific research applications:

Mechanism of Action

Carbetocin acetate exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbetocin acetate is unique due to its longer duration of action and stability compared to oxytocin. It is also heat-stable, making it suitable for use in low-resource settings where refrigeration may not be available .

Properties

Molecular Formula

C47H73N11O14S

Molecular Weight

1048.2 g/mol

IUPAC Name

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)

InChI Key

AWSBRHKQUFVWPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O

Origin of Product

United States

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